molecular formula C19H13Cl2N3O4S B2770412 N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921520-19-6

N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2770412
CAS No.: 921520-19-6
M. Wt: 450.29
InChI Key: ZLKHBNBZRXNURZ-UHFFFAOYSA-N
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Description

N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H13Cl2N3O4S and its molecular weight is 450.29. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial and antiproliferative activities . Therefore, it’s plausible that this compound could also target microbial cells or cancer cells.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in the target cells . For instance, some compounds inhibit the biosynthesis of certain bacterial lipids , which could be a potential mode of action for this compound.

Biochemical Pathways

Based on the antimicrobial and antiproliferative activities of similar compounds , it can be inferred that this compound might affect the pathways related to cell growth and division.

Result of Action

Based on the antimicrobial and antiproliferative activities of similar compounds , it can be inferred that this compound might inhibit the growth of microbial cells or cancer cells.

Properties

IUPAC Name

N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O4S/c20-13-3-2-11(6-14(13)21)22-17(25)7-12-8-29-19(23-12)24-18(26)10-1-4-15-16(5-10)28-9-27-15/h1-6,8H,7,9H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKHBNBZRXNURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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